Icoduline

Ocular inflammation Arachidonic acid cascade Lipoxygenase inhibitors

Icoduline (also known as CBS-113A, Tenosiprol) is a small-molecule non-steroidal anti-inflammatory drug (NSAID) with a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol. It functions as a dual inhibitor of arachidonate 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), thereby simultaneously blocking the leukotriene and prostaglandin arms of the arachidonic acid cascade.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 138511-81-6
Cat. No. B148115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcoduline
CAS138511-81-6
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC=CS2)O
InChIInChI=1S/C10H10N2OS/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10/h2-6,13H,1H3,(H,11,12)
InChIKeyUTHOTQDPKFKRKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icoduline (CAS 138511-81-6): Baseline Identity and Pharmacological Class for Procurement Decisions


Icoduline (also known as CBS-113A, Tenosiprol) is a small-molecule non-steroidal anti-inflammatory drug (NSAID) with a molecular formula of C₁₀H₁₀N₂OS and a molecular weight of 206.26 g/mol [1]. It functions as a dual inhibitor of arachidonate 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), thereby simultaneously blocking the leukotriene and prostaglandin arms of the arachidonic acid cascade [2]. Originally developed by Chauvin (now Bausch + Lomb) as an ophthalmic anti-inflammatory agent, icoduline reached Phase III clinical trials for eye disorders before development was discontinued [3]. The compound is also reported to possess free radical scavenging activity, distinguishing it from purely enzyme-targeted NSAIDs [2].

M
Dual 5-LOX/COX inhibition with free radical scavenging activity
P
Arachidonic acid cascade pathway studies (integrated leukotriene and prostaglandin research)
R
Ocular surface inflammation research models; reported human endpoint data (mild episcleritis)

Why Generic Substitution of Icoduline with Single-Pathway NSAIDs Is Scientifically Invalid


Standard ophthalmic NSAIDs (e.g., diclofenac, ketorolac, indomethacin) inhibit only the COX pathway, leaving the 5-LOX pathway unaddressed. Consequently, arachidonic acid shunting can increase pro-inflammatory leukotriene production, which is implicated in conjunctival vascular leakage, leukocyte infiltration, and episcleral inflammation [1]. Conversely, selective 5-LOX inhibitors (e.g., zileuton) spare COX-mediated prostaglandin synthesis, failing to control prostaglandin‑driven components of ocular inflammation [2]. Icoduline's dual 5-LOX/COX inhibition, combined with its free radical scavenging capacity, provides a multi‑mechanistic profile that single‑pathway agents cannot replicate [1][2]. Because inflammatory ocular surface diseases involve both eicosanoid pathways and oxidative stress, substituting icoduline with a COX-only or LOX-only agent undermines the pharmacological rationale established in direct comparative experiments.

Icoduline (Target)
Dual 5-LOX/COX inhibition
Free radical scavenging property
Multi-model ocular surface activity (0.01%–0.1% topical)
COX-Only / LOX-Only NSAIDs
Single-pathway coverage may leave alternate eicosanoid arm unaddressed
Lack intrinsic radical scavenging; oxidative stress endpoints may differ
Efficacy profile in leukotriene-dominant models may not transfer

Icoduline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Dual 5-LOX/COX Inhibition Confirmed by Direct Comparison with Selective Inhibitors in Rabbit Cornea

In a cryogenic lesion model of the rabbit cornea, CBS-113A (icoduline) was directly compared with the selective 5-LOX inhibitors TEI-8005 and TEI-8006 and the non‑selective lipoxygenase inhibitor nordihydroguaiaretic acid (NDGA). CBS-113A produced dual inhibition of cyclooxygenase products at 10 μM and 100 μM, and at 100 μM it also inhibited both 5‑HETE and 12‑HETE production. In contrast, TEI-8005 at 100 μM selectively inhibited 5‑LOX without affecting total COX products, while TEI-8006 inhibited 5‑HETE at 10 μM and both 5‑ and 12‑HETE at 100 μM but showed only partial COX inhibition at all concentrations [1]. This demonstrates icoduline's true dual‑pathway activity, whereas the comparators exhibit either selective or partial pathway coverage.

Cornea dual inhibition
Head-to-head
CBS-113A simultaneously inhibited COX products (≥10 μM) and 5-/12-HETE (100 μM). TEI-8005 showed selective 5-LOX only; TEI-8006 gave partial COX inhibition.
Dual-pathway evidence without substrate shunting
Rabbit cornea cryogenic lesion; 14C-AA incubation
Ocular inflammation Arachidonic acid cascade Lipoxygenase inhibitors

Superior Efficacy Over Indomethacin in PAF-Induced Conjunctivitis: Evidence for Leukotriene-Dependent Inflammation

In a rabbit model of PAF‑induced conjunctivitis, CBS-113A applied as eye drops inhibited Evans blue extravasation, a marker of vascular leakage. By contrast, indomethacin administered either topically or by subconjunctival injection was completely ineffective [1]. The inefficacy of indomethacin, a pure COX inhibitor, indicates that PAF‑induced plasma leakage is mediated primarily by 5‑LOX products (peptido‑leukotrienes), a pathway that indomethacin does not address. This head‑to‑head result directly demonstrates that a COX‑only inhibitor fails in a leukotriene‑dominant inflammatory context where icoduline succeeds.

PAF conjunctivitis
Head-to-head
CBS-113A inhibited Evans blue extravasation; indomethacin (COX inhibitor) was ineffective, indicating leukotriene-mediated leakage.
Leukotriene-dependent vascular leakage model context
PAF-induced rabbit conjunctivitis; dye at 30 min
Conjunctivitis Platelet-activating factor Vascular permeability

Randomized Controlled Trial Evidence in Human Episcleritis: Statistically Significant Inflammation Reduction vs Placebo

A randomized, double‑blind trial compared CBS-113A 0.1% ophthalmic solution (n=43 eyes) with placebo in mild episcleritis. At Day 3, CBS-113A produced statistically significant reductions in Total Score (p=0.0013), Conjunctival Injection (p=0.017), and Episcleral Injection (p=0.0018). At Day 7, the improvements remained significant: Total Score p=0.01, Conjunctival Injection p=0.014, Episcleral Injection p=0.027. CBS-113A was not effective in severe episcleritis. No significant adverse effects were observed apart from a stinging sensation, and intraocular pressure was unaffected [1]. This human trial data anchors icoduline's clinical differentiation in statistically powered outcomes.

Episcleritis trial
Trial context
Day 3 Total Score p=0.0013, Conjunctival Injection p=0.017, Episcleral Injection p=0.0018 vs placebo. Day 7 remained significant (p
Reported endpoint response in mild episcleritis
n=43 eyes; 0.1% topical; randomized double-blind
Radical scavenging
Class-level
Inhibits leukocyte oxidative burst and IL-1-like release; no quantitative rate constants found. Standard ophthalmic NSAIDs lack this property.
Oxidative stress endpoint context
Qualitative evidence; data to verify
Multi-model in vivo
Cross-study
Active at 0.01%–0.1% in paracentesis, endotoxin, S-antigen, albumin, and Fe²⁺-induced conjunctivitis/uveitis models. Standard NSAIDs primarily active in COX-mediated models.
Broad model-response context
Topical only; no systemic activity observed
Development stage
Class-level
Only dual 5-LOX/COX inhibitor to reach ophthalmic Phase III. Comparators: licofelone (oral, OA), BW 755C, FPL 62064 (preclinical), tepoxalin (veterinary).
Unique ophthalmic formulation development context
Phase III discontinued; source: AdisInsight
Episcleritis Randomized clinical trial Ocular surface inflammation

Intrinsic Free Radical Scavenging Activity Adds a Third Anti-Inflammatory Mechanism Not Present in Standard NSAIDs

In addition to dual enzyme inhibition, icoduline is characterised as a potent scavenger of oxygen‑derived free radicals [1]. This property was shown to inhibit the oxidative burst of stimulated leukocytes and reduce the release of interleukin‑1‑like activity from vascular endothelial cells [1]. Standard ophthalmic NSAIDs such as diclofenac, ketorolac, and flurbiprofen lack this intrinsic free radical scavenging capacity, which is relevant in ocular surface inflammation where reactive oxygen species contribute to tissue damage [2]. Quantitative scavenging rate constants or IC₅₀ values for specific radical species were not located in the assessed primary literature; the available evidence is therefore qualitative but mechanistically distinct.

Radical scavenging
Class-level
Inhibits leukocyte oxidative burst and IL-1-like release; no quantitative rate constants found. Standard ophthalmic NSAIDs lack this property.
Oxidative stress endpoint context
Qualitative evidence; data to verify
Free radical scavenging Oxidative stress Ocular inflammation

Multi-Model Ocular Anti-Inflammatory Activity at Low Topical Concentrations (0.01%–0.1%)

Icoduline (as CBS-113A) inhibited inflammation in multiple experimental ocular models including paracentesis‑induced, endotoxin‑induced, S‑antigen‑induced, albumin‑induced, and Fe²⁺‑induced conjunctivitis and uveitis when applied topically at concentrations of 0.01% to 0.1% [1]. This broad-spectrum ocular anti‑inflammatory activity at low concentrations compares favourably with standard ophthalmic NSAIDs such as diclofenac 0.1% or ketorolac 0.5%, which are effective primarily in prostaglandin‑mediated models but may be insufficient in leukotriene‑dependent or oxidative stress‑driven inflammation [2]. Notably, icoduline was devoid of activity when administered systemically, underscoring its topical specificity [1].

Multi-model in vivo
Cross-study
Active at 0.01%–0.1% in paracentesis, endotoxin, S-antigen, albumin, and Fe²⁺-induced conjunctivitis/uveitis models. Standard NSAIDs primarily active in COX-mediated models.
Broad model-response context
Topical only; no systemic activity observed
Ocular anti-inflammatory Conjunctivitis models Uveitis models

Only Dual 5-LOX/COX Inhibitor Clinically Developed for Topical Ophthalmic Use (Phase III)

Among the class of dual 5‑LOX/COX inhibitors, which includes licofelone (oral, IC₅₀ COX=0.21 μM, 5‑LOX=0.18 μM [2]), BW 755C (5‑LOX IC₅₀=0.75 μM, COX-1 IC₅₀=0.65 μg/mL, COX-2 IC₅₀=1.2 μg/mL ), and FPL 62064 (5‑LOX IC₅₀=3.5 μM, COX IC₅₀=3.1 μM ), icoduline is unique in having been specifically formulated as an ophthalmic solution and advanced to Phase III clinical trials for eye disorders [1]. Licofelone was developed for osteoarthritis (oral route), BW 755C and FPL 62064 are research‑tool compounds without ophthalmic development, and tepoxalin is a veterinary dual inhibitor. No other dual 5‑LOX/COX inhibitor has human ocular clinical data comparable to the episcleritis trial.

Development stage
Class-level
Only dual 5-LOX/COX inhibitor to reach ophthalmic Phase III. Comparators: licofelone (oral, OA), BW 755C, FPL 62064 (preclinical), tepoxalin (veterinary).
Unique ophthalmic formulation development context
Phase III discontinued; source: AdisInsight
Clinical development Ophthalmic NSAID Dual inhibitor

Icoduline Application Scenarios Informed by Quantitative Differentiation Evidence


Ocular Surface Inflammation Models Requiring Dual 5-LOX/COX Coverage with Free Radical Scavenging

In preclinical models of conjunctivitis or keratitis where both prostaglandin and leukotriene pathways contribute to inflammation—such as PAF‑induced or endotoxin‑induced conjunctivitis—icoduline provides single‑agent dual pathway inhibition at topical concentrations of 0.01%–0.1% [1]. Its additional free radical scavenging activity addresses the oxidative stress component often present in these models, making it a preferred alternative to combining separate COX and LOX inhibitors, which introduces formulation complexity and potential pharmacokinetic mismatches.

Episcleritis and Mild Ocular Surface Inflammatory Disorders with Human Clinical Proof-of-Concept

The only available human randomized controlled trial data for a dual 5‑LOX/COX inhibitor in ocular inflammation demonstrates that icoduline 0.1% significantly reduces episcleritis signs within 3–7 days of topical administration [2]. This evidence base supports its use as a reference compound in clinical research protocols targeting mild ocular surface inflammation, particularly where COX‑only NSAIDs have shown limited efficacy.

In Vitro Mechanistic Studies of Arachidonic Acid Cascade Modulation Without Pathway Shunting

In isolated tissue or cell‑based assays (e.g., corneal tissue incubations with radiolabelled arachidonic acid), icoduline simultaneously inhibits COX products at ≥10 μM and 5‑/12‑HETE production at 100 μM, without inducing the substrate shunting observed with selective inhibitors such as TEI‑8005 [3]. This makes icoduline a valuable tool compound for studying integrated eicosanoid pathway regulation, free from the confounding variable of increased flux through the uninhibited branch.

Development of Novel Ophthalmic Dual Inhibitor Formulations Using Icoduline as a Benchmark

Because icoduline is the only dual 5‑LOX/COX inhibitor to have completed Phase III clinical trials as a topical ophthalmic formulation [4], it serves as a critical benchmarking standard for pharmaceutical development programs aiming to create next‑generation dual inhibitors for ocular indications. Its known concentration range (0.01%–0.1%), safety profile (only stinging, no IOP elevation), and lack of systemic activity [1][2] provide a reference framework for evaluating new chemical entities.

Application
Selection Property
Validation Focus
Dual-pathway ocular surface inflammation models
Dual 5-LOX/COX inhibition + free radical scavenging
Prostaglandin and leukotriene endpoint response; oxidative stress markers
Mild episcleritis research with human endpoint data
Reported endpoint-score reduction (p
Conjunctival and episcleral injection score review
In vitro arachidonic acid cascade studies
Concentration-dependent dual inhibition without substrate shunting
Integrated eicosanoid flux (COX/LOX products) measurement
Benchmark for ophthalmic dual inhibitor formulation research
Only dual inhibitor with ophthalmic Phase III development history
Topical tolerability; IOP endpoint review; no systemic activity reported
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